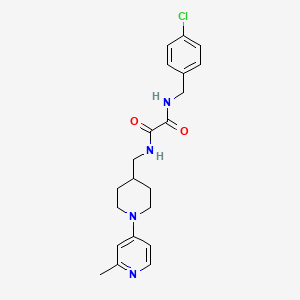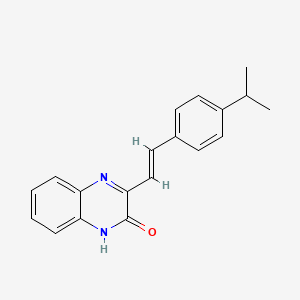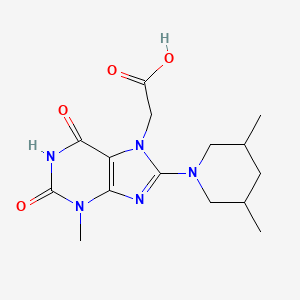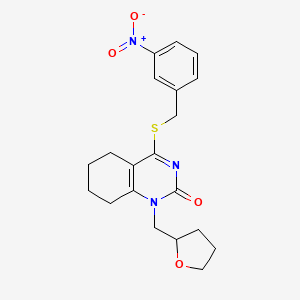![molecular formula C19H21BrN4O2S B2479745 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile CAS No. 478256-86-9](/img/structure/B2479745.png)
2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a 1,4-diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a bromophenyl group attached to a sulfonyl group, and a nicotinonitrile group with two methyl groups attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the 1,4-diazepane ring, the bromophenyl group, and the nicotinonitrile group. The sulfonyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the 1,4-diazepane ring. The presence of the bromine atom, a heavy halogen, could potentially influence the overall shape of the molecule due to its size and polarizability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromophenyl group could potentially undergo reactions typical of aryl halides, while the sulfonyl group could participate in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The polar sulfonyl group and the polar nitrile group in the nicotinonitrile part could confer some degree of solubility in polar solvents .Scientific Research Applications
Multicomponent Reaction Synthesis
- A study by Banfi et al. (2007) explored a two-step approach to synthesize diazepane or diazocane systems. This included a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction, leading to high-yield synthesis of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones.
Biological Activity and Therapeutic Potential
Research by Saingar, Kumar, & Joshi (2011) focused on the synthesis of biologically active 1H-1,4-diazepines. They synthesized various derivatives and screened them for antimicrobial, antifungal, and anthelmintic activity.
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety with potential as antimicrobial agents. Their approach involved a versatile synthesis using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide.
Chemical Structure and Properties
- A study by Tarakanov et al. (2011) discussed the synthesis of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine. They analyzed the solvent effect on its spectral properties, contributing to the understanding of diazepine ring structures in chemical compounds.
Novel Compound Synthesis
- Research by Courtin, Tobel, & Doswald (1978) involved the synthesis of sulfonated derivatives of amino-dimethylbenzenes. Their work contributes to the broader field of chemical synthesis where compounds similar to 2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile may be involved.
Antimicrobial and Anticancer Evaluation
- The synthesis and evaluation of certain derivatives for antimicrobial and anticancer activities were explored by Verma et al. (2015). They synthesized a series of compounds and evaluated their efficacy, demonstrating the potential medicinal applications of related compounds.
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through the sulfonyl group, which is known to form hydrogen bonds with biological targets, leading to changes in their function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The sulfonyl group may enhance water solubility, while the bromophenyl group may enhance lipid solubility, potentially affecting absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . Specific studies on how these factors affect the action of “2-{4-[(4-bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” are currently lacking .
Safety and Hazards
As with any chemical compound, handling “2-{4-[(4-Bromophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile” would require appropriate safety measures. The specific risks associated with this compound would depend on its reactivity and biological activity, which are not known from the information available .
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include testing its biological activity against various targets to assess its potential as a drug .
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonyl-1,4-diazepan-1-yl]-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2S/c1-14-12-15(2)22-19(18(14)13-21)23-8-3-9-24(11-10-23)27(25,26)17-6-4-16(20)5-7-17/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYMWZGEXCKLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2479667.png)
![(E)-methyl 2-(6-(methylsulfonyl)-2-((pyrazine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2479671.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2479677.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)
![6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine](/img/structure/B2479684.png)

